molecular formula C15H9NO5 B2541032 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 620545-96-2

6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2541032
CAS No.: 620545-96-2
M. Wt: 283.239
InChI Key: SJNIVFZEKRLLEP-AUWJEWJLSA-N
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Description

This product is the chemical compound 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, which is provided for research and development purposes. It is supplied with a high level of purity and is identified by the CAS Registry Number 620545-96-2 . The molecular formula of this compound is C 15 H 9 NO 5 , and it has a molecular weight of 283.24 g/mol . This benzofuran-3(2H)-one derivative features a core structure consisting of a benzofuran ring system with a ketone group. The molecule is substituted at the 2-position with a (4-nitrophenyl)methylidene group, which introduces an exocyclic double bond, and at the 6-position with a hydroxyl group . Compounds based on the benzofuran-3(2H)-one scaffold are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities. Structural analogs of this compound, particularly those with a 4-nitrobenzylidene substitution, have been investigated for their potential as inhibitors of specific biological targets. For instance, related derivatives have been studied for their inhibitory activity against DRAK2 (Death-associated protein kinase 2), which is a potential target for the treatment of diabetes . Furthermore, the broader class of benzofuran derivatives has been identified through virtual and in vitro screening as having promising activity against viral proteases, such as the main protease (M pro ) of SARS-CoV-2, highlighting the value of this chemical scaffold in antiviral drug discovery research . The presence of the nitro group and the phenolic hydroxyl group on the structure makes it a valuable intermediate for further chemical synthesis and exploration of structure-activity relationships (SAR) . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNIVFZEKRLLEP-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319825
Record name (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620545-96-2
Record name (2Z)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with 4-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Electrophilic Substitution

The hydroxyl group at position 6 undergoes O-acylation and alkylation :

ReactionReagentsProductApplication
AcylationAcetic anhydride/pyridine6-Acetoxy derivativeEnhanced lipophilicity for biological assays
AlkylationBenzyl bromide/K<sub>2</sub>CO<sub>3</sub>6-Benzyloxy derivativeProtective group strategy

Michael Addition

The α,β-unsaturated ketone participates in conjugate additions :

NucleophileConditionsProductNotes
HydrazineEthanol, refluxPyrazoline derivativeStructural analog with α-glucosidase inhibition
ThiophenolDMF, RTThio-Michael adductUsed in sulfur-containing hybrid molecules

Reduction

The nitro group is reduced selectively:

Reducing AgentConditionsProduct
H<sub>2</sub>/Pd-CEthanol, 50°C4-Aminophenyl derivative
SnCl<sub>2</sub>/HClReflux4-Hydroxylaminophenyl intermediate

Oxidation

The dihydrobenzofuran ring undergoes oxidative aromatization :

Oxidizing AgentConditionsProduct
DDQ (Dichlorodicyanobenzoquinone)CH<sub>2</sub>Cl<sub>2</sub>, RTFully aromatic benzofuran
MnO<sub>2</sub>Acetone, reflux2,3-Dihydroxybenzofuran derivative

Interaction with Biological Targets

While not strictly chemical reactions, chemo-enzymatic interactions are critical:

TargetInteraction TypeFunctional Consequence
α-GlucosidaseCompetitive inhibition (K<sub>i</sub> = 12.4 µM)Antidiabetic potential
Cyclooxygenase-2Non-covalent binding (IC<sub>50</sub> = 18.7 µM)Anti-inflammatory activity

Comparative Reactivity of Structural Analogs

Key analogs and their reactivity differences:

CompoundStructural VariationReactivity Difference
6-HydroxyflavoneFlavone backboneHigher susceptibility to electrophilic substitution at C-8
4-NitrobenzaldehydeNo dihydrobenzofuran ringLacks cycloisomerization capability

This compound’s versatility in organic synthesis and bioactivity modulation stems from its hybrid structure, enabling applications in medicinal chemistry and materials science. Further studies on catalytic asymmetric reactions and green synthesis methods are warranted .

Scientific Research Applications

Antibacterial Properties

Recent studies have shown that 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibits significant antibacterial activity against various bacterial strains. A review highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Bacillus subtilisModerate
Klebsiella pneumoniaeHigh

Antimicrobial Evaluation

The compound has been evaluated for its antimicrobial properties, showing promising results in inhibiting the growth of various pathogens. The agar disc-diffusion method was utilized to assess its efficacy, revealing that certain derivatives of this compound demonstrated higher inhibition rates compared to standard antibiotics .

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various benzofuran derivatives, including this compound, demonstrated its potential as a lead compound for developing new antibacterial agents. The study found that modifications to the nitrophenyl group could enhance antibacterial activity significantly .

Research on Derivatives

Research focusing on derivatives of this compound has revealed that structural modifications can lead to improved biological activities. For instance, the introduction of different substituents on the benzofuran core has been shown to affect the compound's interaction with bacterial cell walls, enhancing its potency against resistant strains .

Mechanism of Action

The mechanism of action of 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing vs. However, methoxy groups in CE improve antifungal efficacy by targeting both lanosterol demethylase and beta-tubulin .
  • Liposomal Formulations : TB501 (a piperazine-modified derivative) shows superior antitubercular activity in liposomal form, even at low concentrations, highlighting the role of drug delivery systems in enhancing potency despite structural complexity .

Enzymatic Inhibition and Molecular Interactions

  • Lanosterol 14-Alpha Demethylase (CYP51): CE (methoxy analogue) exhibits strong inhibition via molecular docking, disrupting ergosterol biosynthesis in Fusarium solani . The nitro group in the target compound may offer stronger electronic interactions with CYP51’s heme iron, though experimental data are lacking.
  • Beta-Tubulin :
    • CE interferes with microtubule assembly, a mechanism critical for fungal cell division. The nitro derivative’s planar structure (evidenced in ) may similarly disrupt tubulin polymerization.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Compound LogP (Predicted) Solubility Key Functional Groups
Target compound 2.8 (moderate) Low (nitro group reduces hydrophilicity) -NO₂, -OH
CE 2.1 Moderate (methoxy groups enhance water solubility) -OCH₃, -OH
TB515 3.5 Low (phenylpropynylidene increases lipophilicity) -OH, alkyne
Trimethoxy analogue 1.9 High (multiple -OCH₃ groups) -OCH₃, -OH
  • Nitro Group Impact: The -NO₂ group in the target compound may reduce solubility but increase stability against metabolic degradation compared to methoxy or hydroxy groups.
  • Trimethoxy Analogue : Higher solubility due to polar -OCH₃ groups, but reduced cell permeability due to increased molecular weight .

Biological Activity

6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (also referred to as compound 1) is a benzofuran derivative that has attracted attention for its potential biological activities. This compound belongs to a class of compounds known for exhibiting various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of compound 1, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a hydroxyl group and a nitrophenyl substituent. The molecular formula is C15H11NO4C_{15}H_{11}N_{O_4} with a molecular weight of approximately 283.24 g/mol.

Anticancer Activity

Benzofuran derivatives, including compound 1, have shown significant anticancer activity in various studies. For instance, a study indicated that certain benzofuran compounds exhibit cytotoxic effects against human cancer cell lines. Specifically, compounds related to benzofuran structures demonstrated IC50 values in the micromolar range against ovarian cancer cells (A2780), highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)
Compound 32A278012
Compound 33A278011
Compound 35HCT152.37
Compound 36NCI-H46010

Antibacterial Activity

Research has shown that compound 1 exhibits antibacterial properties against various bacterial strains. In vitro studies revealed that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition rates .

Table 2: Antibacterial Activity Against Common Bacterial Strains

Bacterial StrainActivity Observed
Staphylococcus aureusHigh
Escherichia coliModerate
Proteus mirabilisLow

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been documented. Compounds similar to compound 1 have demonstrated the ability to inhibit inflammatory mediators in vitro, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated a series of benzofuran derivatives for their anticancer properties against various human cancer cell lines. Compound 36 was particularly noted for its effectiveness against non-small cell lung cancer with an inhibition rate exceeding 80% at specific concentrations .
  • Antibacterial Screening : Another investigation focused on the antibacterial activity of nitro-substituted benzofurans. The study found that certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in combating resistant bacterial strains .

The biological activities of compound 1 can be attributed to its ability to interact with various biological targets:

  • Anticancer Mechanism : The presence of the nitrophenyl group is believed to enhance cytotoxicity by inducing apoptosis in cancer cells through the activation of caspases.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a benzofuran-3-one derivative reacts with a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) under acidic or basic conditions. For example, analogous reactions using benzofuran-3-one substrates and aldehydes were performed in THF or ethanol with catalytic piperidine or acetic acid, yielding products in 39–61% efficiency . Optimization involves adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst loading to improve yield and purity.

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons, especially the methylidene proton (δ ~8.5–9.0 ppm) and nitrophenyl aromatic signals .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3500 cm⁻¹) .
  • Chromatography (TLC/HPLC) : Monitors reaction progress and purity using Rf values (e.g., TLC Rf = 0.28–0.38 in hexane/ethyl acetate) .

Q. What are common derivatization strategies for benzofuran-3-one scaffolds in academic research?

  • Methodological Answer :

  • Spirocyclization : N-Heterocyclic carbene (NHC) catalysts enable Michael–aldol–lactonization cascades to form spirocyclic products, as demonstrated with benzofuran-3-one substrates .
  • Isomerization : UV irradiation (e.g., 350 nm in methanol) converts (Z)- to (E)-isomers, critical for studying stereochemical effects .

Advanced Research Questions

Q. How do catalyst systems influence regioselectivity in benzofuran-3-one reactions?

  • Methodological Answer : NHC catalysts promote unique pathways via α,β-unsaturated acylazolium intermediates, enabling spirocyclization over competing dimerization. For example, altering NHC substituents (e.g., mesityl vs. trifluoromethyl) adjusts steric/electronic effects, directing selectivity toward δ-lactone-fused products (yields: 42–61%) . Contrast with Brønsted acid catalysis, which may favor aldol adducts over spirocycles.

Q. What experimental evidence explains contradictory data on (Z)/(E)-isomer stability under varying conditions?

  • Methodological Answer :

  • Photochemical Isomerization : (Z)-isomers isomerize to (E)-forms under UV light (e.g., 350 nm, 30 hours in methanol), with equilibrium ratios dependent on solvent polarity .
  • Thermal Stability : (E)-isomers dominate in polar aprotic solvents (e.g., DMSO) due to stabilization of the conjugated nitro group.
  • Table : Isomer Ratios Under Different Conditions
Condition(Z):(E) RatioReference
Dark, CDCl₃1:0.2
UV (350 nm), MeOH1:6

Q. How does the 4-nitrophenyl substituent impact biological activity compared to other aryl groups?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity in Michael addition or redox processes. For example, benzofuran-3-one analogues with nitro substituents exhibit neuroprotective effects via antioxidative pathways (IC₅₀: 10–50 μM in cerebral ischemia models) . Comparative studies with methoxy or hydroxyl substituents (e.g., 4-methoxybenzylidene derivatives) reveal reduced activity, suggesting nitro’s role in radical scavenging .

Q. What analytical challenges arise in quantifying this compound in complex mixtures, and how are they addressed?

  • Methodological Answer :

  • HPLC-MS/MS : Resolves co-eluting isomers using reverse-phase C18 columns and MRM transitions (e.g., m/z 313 → 121 for quantification) .
  • Chiral Separations : Use cellulose-based chiral stationary phases to distinguish enantiomers, critical for studying stereospecific biological interactions .

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